Sodium capryloyl methyl taurate

Description

Historical Context and Evolution of Taurate Surfactants

The journey of taurate surfactants began with the pioneering work of I.G. Farben in Germany, who also developed isethionates. These early taurates, produced under the trade name Igepon, quickly found application in textile treatment due to their resistance to hard water and effective oil-removing properties. wikipedia.org A significant breakthrough for taurates was their ability to wash wool without causing felting, a notable advantage over traditional soaps. wikipedia.org

The fundamental structure of taurates consists of a hydrophilic head group derived from N-methyltaurine (2-methylaminoethanesulfonic acid) and a lipophilic tail composed of a long-chain fatty acid, linked by an amide bond. wikipedia.org The production of these surfactants initially utilized the Schotten-Baumann reaction, which involves reacting long-chain carboxylic acid chlorides with aqueous solutions of the sodium salt of N-methyltaurine. wikipedia.org However, this method produced significant amounts of sodium chloride, which could negatively impact the properties of the final surfactant product. wikipedia.org

Over time, the synthesis methods for taurates have evolved to improve efficiency and purity. Modern manufacturing of taurates like sodium methyl cocoyl taurate, a close relative of sodium capryloyl methyl taurate, often starts with sodium isethionate. cosmeticsandtoiletries.com This is converted to the precursor N-methyl taurine (B1682933), which is then reacted with a fatty acid. cosmeticsandtoiletries.com These advancements have led to the production of taurates with lower salt content and improved performance characteristics.

The evolution of taurate surfactants has been driven by the demand for milder, more effective, and biodegradable ingredients. Taurates are recognized for their stability across a wide pH range (approximately 2-10) due to their stable amide bond, good foaming ability even in the presence of oils, and compatibility with other surfactants. wikipedia.org

Scholarly Significance and Interdisciplinary Relevance in Chemical Science

The scholarly significance of this compound and related taurates stems from their versatile properties and wide-ranging applications. ontosight.aiverifiedmarketresearch.com These compounds are of interest not only in industrial and consumer product formulation but also in fundamental chemical research.

In the realm of personal care and cosmetics, taurate surfactants are valued for their mildness and excellent cleansing and foaming properties. paulaschoice-eu.comclariant.com They are frequently incorporated into facial cleansers, shampoos, and body washes. ontosight.aiverifiedmarketresearch.com Research in this area often focuses on optimizing formulations to enhance sensory experience, such as creating a creamy and rich foam profile and a conditioned after-feel. clariant.com

From a pharmaceutical and biotechnological perspective, taurates are being investigated for their potential to enhance the bioavailability of drugs and for their use as excipients in various medicinal products. ontosight.ai Their ability to interact with biological membranes and their biocompatible nature make them promising candidates for drug delivery systems. ontosight.aigoogle.com The parent amino acid, taurine, is naturally occurring and plays a role in various physiological processes, which adds to the interest in its derivatives for biomedical applications. cosmeticsinfo.orgnih.gov

The interdisciplinary relevance of taurate surfactants is evident in their study across various chemical disciplines:

Colloid and Surface Science: Researchers investigate the self-assembly of taurate molecules into micelles and other aggregates, their behavior at interfaces, and their interaction with other components in a formulation.

Organic and Polymer Chemistry: The synthesis of novel taurate structures with tailored properties is an ongoing area of research. This includes modifying the fatty acid chain length and the polar head group to achieve specific performance characteristics.

Environmental Chemistry: The biodegradability and environmental fate of taurate surfactants are important areas of study, driven by the increasing demand for sustainable and eco-friendly chemical products. wikipedia.orgcosmeticsandtoiletries.com

Classification and Structural Relationships within Anionic Surfactant Systems

Surfactants are broadly classified based on the charge of their hydrophilic head group into four main types: anionic (negative charge), cationic (positive charge), nonionic (no charge), and amphoteric (both positive and negative charges). locusingredients.com this compound falls into the category of anionic surfactants, which is the largest and most widely used class of surfactants. njchm.comfirp-ula.org

Anionic surfactants are characterized by a negatively charged head group, such as sulfonate, sulfate (B86663), phosphate, or carboxylate. esteem-india.com They are known for their strong cleaning and foaming properties.

Within the broad class of anionic surfactants, taurates belong to the amino acid-based surfactant subgroup. formulation.org.uk While taurine is technically an amino-sulfonic acid, taurate surfactants share similar properties with other amino acid-derived surfactants. formulation.org.uk This group is distinguished by having a polar head group derived from a natural amino acid, linked to a hydrophobic tail, often via an amide or ester bond. nih.gov

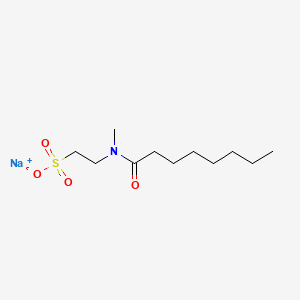

The general structure of a taurate surfactant is characterized by the N-acyl taurate linkage. This compound specifically features:

A capryloyl group as the hydrophobic tail, which is derived from caprylic acid (an eight-carbon fatty acid).

A methyl taurate group as the hydrophilic head, which provides the anionic sulfonate functionality.

A sodium ion as the counter-ion.

This structure places it in close relation to other N-acyl taurates, such as sodium methyl cocoyl taurate and sodium lauroyl methyl taurate, which differ in the length of their fatty acid chains. verifiedmarketresearch.com The properties of these surfactants, such as their solubility, foaming power, and mildness, are influenced by the length and saturation of the fatty acid tail.

The table below illustrates the classification of this compound within the surfactant hierarchy.

| Surfactant Classification | Description | Examples |

| Ionic Surfactants | Possess a net charge on the hydrophilic head group. | Anionic, Cationic, Amphoteric Surfactants |

| Anionic Surfactants | The hydrophilic head group carries a negative charge. They are the most common type of surfactant. firp-ula.org | Soaps, Alkylbenzene Sulfonates, Lauryl Sulfates, Taurates |

| Amino Acid-Based Surfactants | The polar head-group is derived from a natural amino acid. nih.gov | Sodium Lauroyl Sarcosinate, Sodium Cocoyl Glycinate, this compound |

The following table provides a structural comparison of this compound with other related anionic surfactants.

| Compound Name | Hydrophobic Tail | Hydrophilic Head Group | Linkage |

| This compound | Capryloyl (C8) | N-methyl taurate (sulfonate) | Amide |

| Sodium Methyl Cocoyl Taurate | Cocoyl (C8-C18 blend) | N-methyl taurate (sulfonate) | Amide |

| Sodium Lauroyl Sarcosinate | Lauroyl (C12) | Sarcosinate (carboxylate) | Amide |

| Sodium Lauryl Sulfate | Lauryl (C12) | Sulfate | Ester |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[methyl(octanoyl)amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4S.Na/c1-3-4-5-6-7-8-11(13)12(2)9-10-17(14,15)16;/h3-10H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWCGBFSMHAEOM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156633 | |

| Record name | Sodium capryloyl methyl taurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13060-41-8 | |

| Record name | Sodium capryloyl methyl taurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium capryloyl methyl taurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM CAPRYLOYL METHYL TAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQV3G0F2CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Sodium Capryloyl Methyl Taurate

Conventional Synthetic Pathways

The synthesis of Sodium Capryloyl Methyl Taurate is predominantly achieved through two main conventional pathways: acyl chloride-mediated amidation and direct amidation. These methods are foundational in the production of N-acyl amino acid surfactants.

Acyl Chloride-Mediated Amidation (Schotten-Baumann Type Reaction)

The Schotten-Baumann reaction is a classic method for synthesizing amides from amines and acyl chlorides. iitk.ac.inwikipedia.org This approach is adapted for the production of this compound by reacting capryloyl chloride with the sodium salt of N-methyl taurine (B1682933). googleapis.com This condensation reaction is typically performed in an aqueous medium, though mixed solvent systems are also utilized. googleapis.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. iitk.ac.in The process begins with the nucleophilic attack of the amine group of N-methyl taurine on the carbonyl carbon of capryloyl chloride, forming a tetrahedral intermediate. iitk.ac.in This unstable intermediate then collapses, expelling a chloride ion to form the stable amide bond. byjus.com

A base, typically aqueous sodium hydroxide (B78521), is crucial to the process. It serves two primary functions: to neutralize the hydrochloric acid (HCl) by-product, which prevents the protonation of the amine reactant, and to shift the reaction equilibrium towards the formation of the amide product. byjus.com The reaction is often conducted in a two-phase system, where the reactants and the final product remain in the organic phase (like dichloromethane (B109758) or diethyl ether), while the base neutralizes the generated acid in the aqueous phase. wikipedia.org

Key process parameters are carefully controlled to maximize yield and purity.

| Parameter | Typical Value/Condition | Purpose |

| Temperature | Kept below 60°C, often cooled to <10°C. google.com | To minimize the hydrolysis of the reactive capryloyl chloride. |

| pH | Maintained in the alkaline range (e.g., 9-11.5). google.compatsnap.com | To neutralize the HCl by-product and keep the amine deprotonated. |

| Reactant Addition | Capryloyl chloride is added slowly, sometimes as fine droplets, to the N-methyl taurate solution. google.compatsnap.com | To control the reaction rate and temperature. |

| Medium | Aqueous solution, sometimes with an organic co-solvent. googleapis.com | To dissolve the reactants and facilitate the reaction. |

From an environmental standpoint, the use of organic solvents like dichloromethane raises concerns due to their volatility and potential toxicity. wikipedia.org The process also generates a saline aqueous waste stream that requires appropriate treatment and disposal.

The efficiency and selectivity of the synthesis are highly dependent on the quality of the starting materials. Caprylic acid, the precursor to capryloyl chloride, is often derived from natural sources like coconut or palm kernel oil. googleapis.com These natural feedstocks contain a mixture of fatty acids, meaning the resulting capryloyl chloride may not be pure. This variability can lead to a final product that is a mixture of N-acyl taurates with different chain lengths rather than pure this compound. cir-safety.org

The key intermediate, capryloyl chloride, is highly reactive and susceptible to hydrolysis. google.com This necessitates careful handling in anhydrous conditions prior to the reaction to prevent degradation. Its reactivity also poses safety considerations in an industrial setting. The quality of the N-methyl taurine is also critical, as impurities can lead to side reactions and affect the final product's characteristics. google.com

Direct Amidation Processes

An alternative to the Schotten-Baumann route is direct amidation, which avoids the use of a highly reactive acyl chloride intermediate. This method involves the direct reaction of a fatty acid (caprylic acid) with N-methyl taurine. google.com

This synthetic route involves heating a mixture of caprylic acid and N-methyl taurine at high temperatures, driving a condensation reaction that forms the amide bond and liberates water. cir-safety.org

The process requires a catalyst to proceed at a reasonable rate. Catalysts such as boric acid, zinc oxide, or magnesium oxide are commonly employed. google.com The removal of water as it is formed is essential to drive the reaction equilibrium towards the product. cir-safety.orgcir-safety.org

| Parameter | Typical Value/Condition | Purpose |

| Temperature | 180°C - 260°C. google.com | To provide sufficient energy for the direct condensation reaction. |

| Catalyst | Boric acid, Zinc Oxide, Magnesium Oxide (0.1-4.0% by weight). google.com | To facilitate the amidation reaction. |

| Pressure | Atmospheric, followed by vacuum. cir-safety.orgcir-safety.org | The vacuum helps in the removal of water by-product. |

| Atmosphere | Inert gas (e.g., Nitrogen) purge. cir-safety.orgcir-safety.org | To prevent oxidation at high temperatures. |

A significant challenge with this method is controlling the reaction to prevent degradation. Temperatures exceeding 205°C can lead to the formation of malodorous decomposition products. google.com The final product from this process typically contains a higher percentage of unreacted free fatty acid compared to the Schotten-Baumann method, which can be around 29.5% in some cases. cir-safety.org However, reported conversions of the N-methyl taurate reactant can be high, exceeding 91%. cir-safety.orgcir-safety.org

Advanced Catalysis in Direct Amidation (e.g., Boric Acid, Zinc Oxide, Palladium-Cerium Composites)

The direct amidation of a carboxylic acid with an amine presents a green and atom-economical alternative to traditional methods that often rely on pre-activated carboxylic acid derivatives like acyl chlorides. This approach, however, typically requires catalysts to proceed at reasonable rates and temperatures.

Boric Acid: Boric acid has emerged as an inexpensive, readily available, and environmentally benign catalyst for direct amidation reactions. galchimia.comorgsyn.org Its catalytic activity stems from its ability to form an ester or complex with the hydroxyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the amine. orgsyn.org In the context of N-acyl taurate synthesis, boric acid facilitates the reaction between a fatty acid and sodium N-methyltaurate. For instance, the manufacture of sodium methyl stearoyl taurate, a structurally similar compound, is accomplished by heating stearic acid with a sodium methyltaurate solution in the presence of boric acid to approximately 200°C. cir-safety.org During this process, water is continuously removed via distillation, often under a nitrogen purge, to drive the equilibrium toward the amide product. cir-safety.org This method is noted for its high yield and purity. galchimia.com

Zinc Oxide: Zinc oxide (ZnO) is recognized as a highly efficient, reusable, and heterogeneous catalyst for the acylation of alcohols, phenols, and amines under solvent-free conditions. researchgate.net While specific applications in this compound synthesis are not extensively documented in primary literature, the established catalytic activity of ZnO in promoting acylation makes it a strong candidate for advanced synthetic methodologies. researchgate.net Nanostructured ZnO, in particular, offers a high surface area and has been synthesized via various methods, including wet-combustion using plant extracts, which enhances its catalytic potential. nih.gov Its use could facilitate the direct amidation of caprylic acid with N-methyltaurine, offering benefits such as easy catalyst separation and potential for milder reaction conditions.

Palladium-Cerium Composites: Palladium-based catalysts are well-known for their efficacy in various coupling reactions, including amide formation. nih.gov The use of cerium oxide (ceria) as a support or co-catalyst can significantly enhance catalytic performance due to its unique redox properties and ability to facilitate oxygen transfer. researchgate.net While palladium-cerium composites have been specifically patented for the synthesis of the precursor, sodium methyl taurate, from sodium taurate and formaldehyde (B43269), their application in the subsequent amidation step is a logical extension. google.com A supported catalyst, such as Pd-Ce on a carrier like mesoporous carbon or silica, could be employed for the direct, solvent-free amidation of caprylic acid. google.com The interaction between palladium and ceria can stabilize catalytically active palladium species and prevent sintering, potentially leading to a highly active and durable catalyst system for producing this compound. researchgate.netmdpi.com

Optimization of Reaction Conditions for Enhanced Product Purity and Yield

Achieving high purity and yield in the synthesis of this compound requires careful control over several reaction parameters. The optimal conditions are dependent on the specific synthetic strategy employed, such as the Schotten-Baumann reaction with capryloyl chloride or the direct amidation of caprylic acid.

Key parameters for optimization include:

Temperature: In direct amidation reactions catalyzed by agents like boric acid, elevated temperatures (e.g., 195-200°C) are often necessary to drive the dehydration process. cir-safety.org Conversely, when using more reactive reagents like acyl chlorides, the reaction may need to be cooled (e.g., below 10°C) to control the exothermic reaction and minimize side products. patsnap.com

pH Control: In aqueous systems, particularly for the Schotten-Baumann reaction, maintaining an alkaline pH (e.g., 9-10) is crucial. patsnap.com This ensures that the N-methyltaurine is in its deprotonated, more nucleophilic form and neutralizes the hydrochloric acid byproduct generated from the acyl chloride.

Removal of Byproducts: For direct amidation, the continuous removal of water is essential to shift the reaction equilibrium towards the product. This is typically achieved by azeotropic distillation or by applying a vacuum during the later stages of the reaction. cir-safety.org

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the limiting reagent. This can range from a few hours to over ten hours, depending on the temperature, catalyst, and reactants. google.compatsnap.comgoogle.com

Purification: Post-reaction processing is critical for achieving the desired purity. Common techniques include crystallization, where the reaction mixture is cooled to a specific temperature (e.g., 60-80°C) to precipitate the product, followed by filtration and washing. google.comchemicalbook.com The resulting solid is then dried under controlled conditions (e.g., 80-100°C) to remove residual solvents or moisture. google.com

Table 1: Examples of Optimized Reaction Conditions in Taurate Synthesis

Precursor Chemical Synthesis and Derivatization

Methodologies for N-Methyltaurine Production

N-methyltaurine (2-methylaminoethanesulfonic acid) is an aminosulfonic acid that serves as the polar headgroup for the final surfactant. wikipedia.org Several synthetic routes to produce N-methyltaurine have been developed.

From 2-Chloroethanesulfonic Acid: An early reported method involves the reaction of methylamine (B109427) with the silver salt of 2-chloroethanesulfonic acid. acs.org A more practical modification uses the more accessible sodium salt of 2-chloroethanesulfonic acid as the starting material. wikipedia.org

From Sodium Isethionate: A common industrial method involves the reaction of sodium 2-hydroxyethanesulfonate (B1228491) (sodium isethionate) with methylamine under high temperature (150-300°C) and pressure (10-25 MPa). patsnap.com This process, while effective, requires specialized high-pressure equipment.

From Taurine: N-methyltaurine can be synthesized from the more abundant amino acid, taurine. One patented method describes the reaction of taurine with dimethyl carbonate in an aqueous sodium hydroxide solution. google.com Another advanced, one-pot method involves reacting sodium taurate with formaldehyde in the presence of a supported palladium-cerium catalyst, followed by hydrogenation to yield sodium N-methyltaurate with high conversion and selectivity. google.comchemicalbook.com

Table 2: Comparison of N-Methyltaurine Synthesis Methodologies

Integration of Caprylic Acid and Taurine Moieties in Synthetic Strategies

The final step in producing the target molecule is the formation of an amide bond, which integrates the hydrophobic caprylic acid "tail" with the hydrophilic N-methyltaurine "head."

The primary strategy is the acylation of N-methyltaurine. This can be achieved through two main pathways:

Reaction with an Acyl Halide: This classic Schotten-Baumann-type reaction involves using an activated form of caprylic acid, typically capryloyl chloride. The reaction is carried out by adding the acyl chloride to an alkaline aqueous solution of N-methyltaurine. The base neutralizes the HCl byproduct and maintains the reactivity of the amine.

Direct Amidation with Carboxylic Acid: As discussed previously, this greener approach involves reacting caprylic acid directly with N-methyltaurine. cir-safety.org This method avoids the use of halogenated reagents but requires a catalyst, such as boric acid, and heat to drive off the water formed during the reaction. galchimia.comcir-safety.org

An alternative synthetic strategy involves changing the order of operations. In this approach, taurine is first acylated with capryloyl chloride to form N-caproyltaurine sodium salt. Subsequently, this intermediate is methylated on the nitrogen atom using a methylating agent like dimethyl sulfate (B86663) under alkaline conditions to yield the final product. patsnap.com This pathway avoids the separate synthesis of N-methyltaurine but introduces the use of hazardous methylating agents.

Table 3: Compound Names Mentioned in Article

Mechanistic Principles and Surface Chemistry of Sodium Capryloyl Methyl Taurate

Interfacial Activity and Surfactant Performance

The performance of a surfactant is largely dictated by its ability to position itself at interfaces, such as the boundary between air and water or oil and water, and subsequently lower the interfacial tension.

Elucidation of Surface Tension Reduction Mechanisms

Sodium capryloyl methyl taurate, like other surfactants, reduces the surface tension of water by adsorbing at the air-water interface. The hydrophobic tails orient themselves away from the water phase and towards the air, while the hydrophilic heads remain in the water. This arrangement disrupts the cohesive energy at the surface of the water, leading to a decrease in surface tension. The effectiveness of a surfactant in reducing surface tension is a key indicator of its performance.

Emulsification Dynamics and Emulsion Stability Enhancement

Emulsions are mixtures of two immiscible liquids, like oil and water, where one liquid is dispersed in the other in the form of droplets. This compound can act as an emulsifier, facilitating the formation and stabilization of emulsions. It achieves this by adsorbing at the oil-water interface, forming a protective film around the dispersed droplets. This film reduces the interfacial tension between the oil and water phases and creates a barrier that prevents the droplets from coalescing. The stability of these emulsions is crucial for the shelf-life and performance of many products. The presence of the oily phase can influence the viscoelastic behavior of the gel network formed by the taurate, which in turn affects the final characteristics of the emulsion. nih.gov Studies on similar systems have shown that the stability of an emulsion is influenced by the strength of the oil-water interface membrane, which can be affected by components like asphaltenes. researchgate.net

Foaming Characteristics and Foam Stability Modulation

This compound is recognized for its excellent foaming properties, producing a rich and stable lather. google.comnof.co.jpformulation.org.uk Foam is a dispersion of a gas in a liquid, and its formation and stability are governed by the surfactant's ability to reduce surface tension and form resilient films at the air-water interface. The structure of the surfactant molecules allows them to pack effectively at the interface, creating a stable foam structure. The foam quality can be modulated by incorporating co-surfactants. For instance, combining it with sodium cocoyl isethionate can produce a tight and creamy foam, while a combination with coco-glucoside results in a looser foam with larger bubbles. formulation.org.uk

Solution-Phase Aggregation Behavior

Above a certain concentration in a solution, surfactant molecules self-assemble into organized structures called micelles. This phenomenon is a defining characteristic of surfactants and is fundamental to their function in various applications.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is the specific concentration at which surfactants begin to form micelles. wikipedia.orgwikipedia.org Below the CMC, surfactant molecules exist predominantly as monomers in the solution. Above the CMC, any additional surfactant added to the system will primarily form new micelles. wikipedia.org The CMC is a crucial parameter as it indicates the minimum concentration of surfactant required to achieve maximum surface tension reduction and begin to exhibit properties like solubilization. nih.gov

The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation, such as surface tension, conductivity, or fluorescence spectroscopy. nih.gov

Several factors can influence the CMC of a surfactant:

Hydrophobic Chain Length: Generally, the CMC decreases as the length of the hydrophobic alkyl chain increases. wikipedia.org

Presence of Electrolytes: The addition of salts to an ionic surfactant solution typically lowers the CMC. The counterions from the salt shield the repulsion between the charged head groups of the surfactant molecules, making it easier for them to aggregate into micelles. aatbio.comput.ac.ir

Temperature: Temperature can have a complex effect on the CMC. For some ionic surfactants, the CMC may initially decrease with increasing temperature and then increase. aatbio.comrsc.org

Organic Additives: The presence of organic molecules can also affect the CMC. For example, some alcohols can decrease the CMC by partitioning into the micelles. researchgate.net

pH: For surfactants with pH-sensitive head groups, the pH of the solution can significantly impact the CMC. aatbio.com

The CMC of N-acyl taurates is generally lower than that of conventional surfactants with similar carbon numbers. tandfonline.com

Advanced Applications and Functional Roles of Sodium Capryloyl Methyl Taurate

Applications in Pharmaceutical Sciences

The pharmaceutical industry continually seeks innovative excipients to improve drug efficacy and delivery. Sodium capryloyl methyl taurate's surfactant properties make it a candidate for enhancing drug formulation and performance. ontosight.ai

Mechanistic Basis for Drug Bioavailability Enhancement

The bioavailability of many pharmaceutical active ingredients (APIs) is limited by their poor solubility and/or low permeability across biological membranes. Surfactants like this compound are investigated for their potential to overcome these challenges. While specific mechanistic studies on this compound are not extensively available, its mechanism can be inferred from its structural components and the established actions of similar permeation enhancers.

The proposed mechanisms for bioavailability enhancement include:

Micellar Solubilization: As a surfactant, this compound can form micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles can encapsulate poorly water-soluble drug molecules within their hydrophobic cores, thereby increasing the drug's apparent solubility in the gastrointestinal fluids.

Alteration of Membrane Fluidity: The lipophilic capryloyl tail can interact with the lipid bilayers of cell membranes. This interaction can disrupt the ordered structure of the membrane, increasing its fluidity and facilitating the transcellular passage of drug molecules.

Opening of Tight Junctions: Some permeation enhancers, particularly those with medium-chain fatty acid derivatives like sodium caprate, have been shown to transiently open the tight junctions between epithelial cells. nih.govnih.gov This paracellular pathway allows for the transport of larger or more hydrophilic drug molecules that would otherwise be unable to cross the intestinal barrier. It is hypothesized that the capryloyl group of this compound may contribute to a similar effect.

| Potential Bioavailability Enhancement Mechanism | Description |

| Micellar Solubilization | Encapsulation of hydrophobic drugs within micelles to increase aqueous solubility. |

| Increased Membrane Fluidity | Interaction with and disruption of the lipid bilayer of cell membranes. |

| Paracellular Transport | Transient opening of tight junctions between epithelial cells. |

Excipient Functionality in Drug Delivery Systems

Beyond bioavailability enhancement, this compound can serve various functions as a pharmaceutical excipient. ontosight.ai Its surface-active properties are valuable in the formulation of various dosage forms.

Key excipient functions include:

Wetting Agent: For solid dosage forms containing poorly soluble drugs, this compound can act as a wetting agent, improving the dissolution of the drug by facilitating the penetration of water into the solid particles.

Emulsifier: In liquid formulations such as emulsions and microemulsions, it can stabilize the dispersion of immiscible liquids (e.g., oil and water), which is crucial for the delivery of lipophilic drugs.

Solubilizing Agent: As mentioned previously, its ability to form micelles makes it an effective solubilizing agent for drugs with low aqueous solubility, potentially leading to improved absorption.

Dispersing Agent: In suspension formulations, it can help to prevent the aggregation of solid drug particles, ensuring a uniform distribution of the drug throughout the liquid vehicle.

Potential in Biomacromolecule Delivery Platforms

The oral delivery of biomacromolecules, such as peptides and proteins, presents a significant challenge due to their large size, hydrophilic nature, and susceptibility to enzymatic degradation in the gastrointestinal tract. diva-portal.orgresearchgate.netcatalent.com Permeation enhancers are a key strategy being explored to overcome the intestinal barrier for these large molecules. nih.gov

While direct research on this compound for biomacromolecule delivery is limited, its structural features suggest potential in this area. The ability of related compounds like sodium caprate to enhance the permeation of macromolecules by opening tight junctions provides a basis for this potential application. nih.govdiva-portal.org The taurine (B1682933) component of the molecule is a naturally occurring amino acid, which may offer biocompatibility advantages in such delivery systems. mdpi.comnih.gov

Biotechnological and Environmental Engineering Applications

The unique properties of taurine-based surfactants are also of interest in the fields of biotechnology and environmental engineering, although specific research on this compound in these areas is still emerging.

Development of Biocompatible Materials

The development of biocompatible materials is crucial for a wide range of applications, from medical implants to drug delivery systems and tissue engineering. Surfactants derived from amino acids, such as taurine, are often considered for these applications due to their potential for lower toxicity and better environmental profile compared to some traditional synthetic surfactants. researchgate.net

Taurine itself has been investigated for its role in promoting the differentiation and proliferation of stem cells, suggesting its potential use in regenerative medicine. mdpi.comnih.gov The incorporation of taurine derivatives into biomaterials could potentially enhance their biocompatibility and cellular interactions. While there is no direct evidence of this compound being used in biocompatible materials, its taurine-based structure makes it a candidate for future research in this area.

Investigations in Regenerative Life Support Systems (e.g., Aeroponic Cultivation)

Advanced life support systems for long-duration space missions require the recycling of resources, including water. Greywater, which may contain surfactants from personal hygiene products, could potentially be used for crop cultivation in systems like aeroponics. However, the effects of these surfactants on plant growth must be understood.

It is important to note that a study investigating the impact of surfactants on aeroponic lettuce cultivation in the context of regenerative life support systems examined Sodium Methyl Cocoyl Taurate, a different compound from this compound. nih.govresearchgate.net The study found that at low concentrations, some surfactants had a moderate or no impact on plant mass, while higher concentrations led to cultivation failure. nih.gov This highlights the need for specific research on each surfactant to determine its suitability for such applications.

Currently, there are no available research findings on the specific effects of this compound in aeroponic or other regenerative life support systems. Future investigations would be necessary to determine its potential role and impact in these advanced environmental engineering applications.

Industrial Chemical and Materials Science Applications

The distinct molecular architecture of this compound, featuring a hydrophilic taurate group and a lipophilic capryloyl chain, underpins its utility in sophisticated industrial and scientific applications beyond personal care.

In the realm of advanced detergency, the performance of a surfactant is dictated by its ability to lower surface tension, effectively emulsify oils and soils, and prevent redeposition of dirt onto surfaces. This compound and its counterparts, the N-acyltaurates, are recognized for their excellent detergency and are particularly valuable in the formulation of high-performance cleaning products. cosmileeurope.eulesielle.com

Table 1: Critical Micelle Concentration (CMC) of Various Anionic Surfactants

| Surfactant | CMC (mol/L) |

|---|---|

| Sodium Dodecyl Sulfate (B86663) | 8 x 10⁻³ |

| Sodium Tetradecyl Sulfate | 2.1 x 10⁻³ |

| Sodium Octyl Sulfate | 0.13 |

This table presents CMC values for common anionic surfactants to illustrate the typical concentration range for micelle formation. wikipedia.org Specific CMC for this compound is not publicly available.

Research into the detergency of related N-acyl amino acid-based surfactants has shown them to be effective at soil removal, even at lower temperatures compared to conventional surfactants like sodium dodecyl sulfate (SDS). researchgate.net This suggests that this compound could contribute to the development of energy-efficient cleaning products.

The viscosity and flow behavior, or rheology, of liquid formulations are critical for their stability, performance, and consumer acceptance. Surfactants play a significant role in modifying the rheology of complex liquid systems through the formation of various self-assembled structures, such as spherical and wormlike micelles. researchgate.net

At concentrations above the CMC, surfactant molecules aggregate into micelles. As the surfactant concentration increases, these micelles can grow and entangle, leading to a significant increase in the viscosity of the solution. researchgate.net The specific rheological behavior is influenced by factors such as the surfactant's molecular structure, concentration, temperature, and the presence of electrolytes or other additives. mdpi.com

While specific studies detailing the rheological properties of pure this compound solutions are scarce, research on mixed surfactant systems containing taurates provides insight into their potential as rheology modifiers. For instance, the addition of a taurate surfactant to a primary surfactant system can alter the micellar shape and packing, leading to changes in viscosity. In some systems, the interaction between different types of surfactants leads to a synergistic increase in viscosity. nih.gov

Table 2: Illustrative Viscosity of a Model Surfactant System at Varying Concentrations

| Surfactant Concentration (wt%) | Viscosity (mPa·s) |

|---|---|

| 5 | 10 |

| 10 | 50 |

| 15 | 500 |

| 20 | 2500 |

This table provides a hypothetical representation of how viscosity can increase with surfactant concentration in a complex liquid system. The actual values are highly dependent on the specific formulation.

The ability to control rheology is crucial in a variety of industrial applications. For example, in agricultural formulations, controlling the viscosity of pesticide sprays can improve their adherence to plant surfaces. In the formulation of paints and coatings, rheology modifiers ensure uniform application and prevent dripping. The potential of this compound to influence the viscosity of complex liquid systems makes it a candidate for investigation in these and other industrial fields.

Nanocarriers, such as nanoemulsions and vesicles, are nanometer-sized systems designed to encapsulate and deliver active ingredients. researchgate.netjddtonline.info These systems are of great interest in fields ranging from pharmaceuticals for drug delivery to the food industry for the encapsulation of nutrients and flavors. researchgate.netjddtonline.info Surfactants are essential components in the formation and stabilization of these nanocarriers. researchgate.netjddtonline.info

Nanoemulsions are dispersions of oil and water stabilized by an interfacial film of surfactant molecules, with droplet sizes typically in the range of 20-500 nm. researchgate.netjddtonline.info The formation of a stable nanoemulsion requires surfactants that can effectively reduce the interfacial tension between the oil and water phases and create a stable protective layer around the droplets. researchgate.netjddtonline.info While specific research on this compound in nanoemulsion formation is limited, taurate surfactants, in general, are explored for their potential in such systems due to their favorable interfacial properties. specialchem.com Studies on related amino acid-based surfactants have demonstrated their effectiveness in increasing the solubility and intestinal absorption of poorly water-soluble drugs when formulated into nanoemulsions. researchgate.net

Vesicles are another type of nanocarrier consisting of one or more lipid bilayers enclosing an aqueous core. nih.govresearchgate.net The self-assembly of amphiphilic molecules, such as surfactants, into bilayers is the fundamental principle behind vesicle formation. nih.govresearchgate.net These structures can encapsulate both hydrophilic and lipophilic active ingredients. nih.gov The choice of surfactant is critical in determining the size, stability, and release characteristics of the vesicles. nih.govresearchgate.net

Table 3: Key Parameters in the Formulation of Surfactant-Based Nanocarriers

| Parameter | Description | Typical Range |

|---|---|---|

| Droplet/Vesicle Size | The average diameter of the dispersed phase. | 20 - 500 nm |

| Polydispersity Index (PDI) | A measure of the width of the size distribution. | < 0.3 for uniform populations |

| Zeta Potential | Indicates the surface charge and colloidal stability. | > ±30 mV for good stability |

This table outlines important parameters for characterizing nanocarrier systems. The specific values depend on the formulation and preparation method.

The ability of this compound to self-assemble and its favorable mildness profile make it a promising candidate for use in the development of advanced nanocarrier systems for the targeted and controlled delivery of active compounds in various industrial applications.

Environmental Fate and Biotransformation of Sodium Capryloyl Methyl Taurate

Pathways and Kinetics of Biodegradation

The biodegradation of sodium capryloyl methyl taurate is expected to proceed through the hydrolysis of its amide bond, a common pathway for N-acyl taurates. nih.govbyjus.com This initial cleavage results in the formation of caprylic acid and N-methyltaurine.

Under aerobic conditions, the primary mechanism for the degradation of this compound is the enzymatic hydrolysis of the amide bond by microorganisms. nih.govbyjus.com This initial step yields two primary metabolites:

Caprylic Acid: A C8 fatty acid that is readily metabolized by a wide range of microorganisms through the well-established β-oxidation pathway.

N-methyltaurine: A sulfonated amino acid derivative.

Following the initial hydrolysis, both metabolites are further degraded. Caprylic acid is broken down into smaller units, ultimately leading to carbon dioxide and water. The taurine (B1682933) component's degradation involves the cleavage of the carbon-sulfur bond, releasing sulfite, which is then oxidized to sulfate (B86663). frontiersin.orgresearchgate.net The nitrogen and carbon from the N-methyltaurine molecule are utilized by microorganisms for their growth and energy needs.

A diverse range of indigenous microbial communities present in environments such as wastewater treatment plants, soil, and surface waters are capable of degrading surfactants. Bacteria from genera such as Pseudomonas and Aeromonas have been shown to hydrolyze the amide bonds of fatty acid amides, which is the initial and crucial step in the degradation of this compound. nih.gov The subsequent degradation of the resulting fatty acid and taurine is carried out by a broad spectrum of microorganisms. frontiersin.orgnih.gov The ability of these microbial communities to utilize the surfactant as a carbon and nitrogen source drives its removal from the environment.

Methodologies for Environmental Impact Assessment

The environmental impact of surfactants like this compound is assessed through a combination of ecotoxicological testing and predictive modeling.

Ecotoxicological testing for surfactants typically involves determining their effects on various aquatic organisms, such as algae, invertebrates (e.g., Daphnia magna), and fish. nih.govwitpress.com These tests establish key toxicity endpoints like the EC50 (the concentration causing an effect in 50% of the test population) and the LC50 (the concentration causing mortality in 50% of the test population).

Quantitative Structure-Activity Relationship (QSAR) models are also employed to predict the ecotoxicity of surfactants. nih.govnih.gov These computational models use the chemical structure of a substance to estimate its potential environmental effects, which is particularly useful for assessing new or untested chemicals.

Table 1: Ecotoxicity Data for Anionic Surfactants (Analogues)

| Test Organism | Endpoint | Test Substance | Result | Reference |

|---|---|---|---|---|

| Daphnia magna (Water Flea) | 48h EC50 | C11 Alkyl Sulfate | 13.5 mg/L | nih.gov |

| Daphnia magna (Water Flea) | 48h EC50 | C9 Alkyl Carboxylate | 16 mg/L | nih.gov |

The environmental persistence of a chemical is its ability to remain in the environment without being degraded. For surfactants, this is often assessed using ready biodegradability tests, such as those outlined in OECD Guideline 301. nih.gov While specific OECD 301 data for this compound was not found, related N-acyl taurates are generally considered to be readily biodegradable, suggesting a low potential for persistence. eosca.eu

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. The bioaccumulation potential of surfactants is often evaluated by determining the Bioconcentration Factor (BCF). eosca.eueosca.eu For many surfactants, including anionic types, the BCF is generally low, indicating a low likelihood of significant bioaccumulation in aquatic organisms. eosca.eunih.gov The amphiphilic nature of these molecules, with both a hydrophilic (water-loving) head and a lipophilic (fat-loving) tail, influences their partitioning behavior and limits their tendency to accumulate in fatty tissues.

Table 2: Bioaccumulation Potential of Anionic Surfactants (Analogues)

| Test Organism | Parameter | Test Substance | Result | Reference |

|---|---|---|---|---|

| Rainbow Trout | BCF | C12 Linear Alkylbenzene Sulfonate (LAS) | 153 L/kg (fresh water) | cefas.co.uk |

| Midge | BCF | C12 Linear Alkylbenzene Sulfonate (LAS) | 240 L/kg | cefas.co.uk |

Analytical Methodologies for Sodium Capryloyl Methyl Taurate Characterization

Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and analysis of sodium capryloyl methyl taurate from complex matrices. Given its anionic and amphiphilic nature, reversed-phase HPLC (RP-HPLC) is a commonly employed technique.

A plausible HPLC method for the analysis of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to ensure the proper retention and elution of the analyte. For instance, a gradient elution starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration would facilitate the separation of the surfactant from other components in a formulation.

In a method developed for a structurally similar compound, sodium methyl oleoyl (B10858665) taurate, RP-HPLC with ultraviolet-visible (UV-Vis) absorption spectrometry was utilized. morressier.com For the analysis of potential starting material impurities like N-methyltaurine, which has a low extinction coefficient, a pre-column derivatization step with a chromophoric agent such as 2,4-dinitrofluorobenzene (DNFB) can be employed to enhance its detection by UV-Vis. morressier.com

A patent for the analysis of cocoyl amino acid surfactants describes a method involving hydrolysis of the surfactant to yield the corresponding fatty acid, followed by derivatization and subsequent HPLC analysis on a C18 column. While this method is for a mixture, it highlights a potential approach for quantifying the caprylic acid moiety of this compound.

Table 1: Illustrative HPLC Parameters for N-Acyl Taurate Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% A to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR spectral data for this compound is not readily available in the public domain, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra can be predicted based on its molecular structure. The ¹H NMR spectrum would exhibit characteristic signals for the methyl group attached to the nitrogen, the methylene (B1212753) groups of the taurine (B1682933) backbone, and the long alkyl chain of the capryloyl group. The ¹³C NMR spectrum would similarly show distinct peaks for the carbonyl carbon of the amide, the carbons of the sulfonic acid group, the methyl carbon, and the carbons of the fatty acid chain.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FTIR spectrum of an N-acyl amino acid would typically display characteristic absorption bands. For this compound, one would expect to observe:

A strong absorption band around 1640-1680 cm⁻¹ corresponding to the C=O stretching vibration of the amide group.

Strong bands in the region of 1040-1200 cm⁻¹ and 600-700 cm⁻¹ associated with the S=O stretching vibrations of the sulfonate group.

C-H stretching vibrations from the alkyl chain appearing around 2850-2960 cm⁻¹.

N-C stretching vibrations within the molecule.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. Using electrospray ionization (ESI) in negative ion mode, the molecular ion [M-Na]⁻ would be expected at an m/z corresponding to the anionic part of the molecule. The fragmentation of amides in mass spectrometry often involves cleavage alpha to the carbonyl group and McLafferty rearrangements. The fragmentation of the sodium adduct [M+Na]⁺ can also provide valuable structural information, with the acetamide (B32628) group showing a high affinity for the sodium ion. nih.gov

Development of Quantitative Analytical Methods for Trace Analysis

The quantification of this compound at trace levels is critical in various contexts, including its presence in final product formulations and environmental samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for such sensitive and selective analysis.

A study on the quantitative analysis of N-acyl taurines in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides a relevant framework. nih.gov This method demonstrated excellent linearity, low limits of detection (LOD), and limits of quantification (LOQ). nih.gov For trace analysis, a sample preparation step such as solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering matrix components. researchgate.net

Table 2: Performance Characteristics of a UPLC-MS/MS Method for N-Acyl Taurine Analysis

| Parameter | Finding | Reference |

| Linearity (R²) | ≥ 0.99 | nih.gov |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | nih.gov |

| Recovery | 85 - 110% | nih.gov |

| Precision (RSD%) | < 15% | nih.gov |

The development of such robust and validated analytical methods is essential for quality control during manufacturing, for ensuring the safety and efficacy of products containing this compound, and for monitoring its environmental fate.

Interactions with Biological Systems Non Clinical Focus

Influence on Commensal Microbial Dynamics (e.g., Facial Skin Microbiome Studies)

The surface of the skin is a complex ecosystem populated by a diverse community of microorganisms, including bacteria, fungi, and viruses, collectively known as the skin microbiota. nih.govresearchgate.net On the face, two of the most prominent and well-studied bacterial residents are Staphylococcus epidermidis and Cutibacterium acnes. nih.gov The balance between these and other microbes is crucial for skin health, while an imbalance (dysbiosis) is associated with various skin conditions. researchgate.net

The interactions between these key commensals are intricate:

C. acnes can inhibit the formation of biofilms by S. epidermidis through the production of short-chain fatty acids (SCFAs) like propionic acid. nih.govresearchgate.net

Conversely, S. epidermidis can produce its own compounds that inhibit the growth of C. acnes. semanticscholar.org

In some contexts, the presence of S. epidermidis can enable C. acnes to form biofilms under aerobic conditions, which it would not do alone, highlighting a synergistic relationship. biorxiv.org

While no studies focus specifically on the effects of Sodium capryloyl methyl taurate on the facial microbiome, its function as a mild surfactant suggests a potential influence. Surfactants, by their nature, interact with the cell membranes and surfaces of microorganisms. In cosmetic applications, they are intended to remove excess sebum, pollutants, and debris, which can alter the nutrient availability and environmental conditions for skin microbes.

Studies on various cosmetic preservatives and ingredients have shown they can selectively inhibit the growth of certain bacteria. For instance, some preservative combinations have been found to moderately inhibit C. acnes and strongly inhibit S. aureus while not affecting the beneficial S. epidermidis. nih.gov Given that this compound is a mild cleansing agent, its primary role would be the non-specific removal of microbes along with sebum and dirt, rather than acting as a targeted antimicrobial. Its "mildness" implies that it is less likely to drastically strip the skin of its natural lipids and disrupt the skin barrier, which could otherwise lead to significant shifts in the microbial population.

The table below summarizes the complex interactions between key facial commensals, which forms the backdrop against which a surfactant like this compound would act.

| Interacting Microbe | Effect on Other Microbe | Mediating Factor | Reference |

| Cutibacterium acnes | Inhibits S. epidermidis biofilm formation | Production of Short-Chain Fatty Acids (SCFAs) | nih.govresearchgate.net |

| Staphylococcus epidermidis | Inhibits C. acnes growth | Production of bacteriocin-like compounds | semanticscholar.org |

| Staphylococcus epidermidis | Enables C. acnes biofilm formation (aerobic) | Oxygen utilization / creation of anaerobic microenvironment | biorxiv.org |

| Staphylococcus epidermidis | Inhibits S. aureus colonization | Production of specific Antimicrobial Peptides (AMPs) | nih.gov |

Broader Biochemical Pathways of N-Acyl Amino Acid Metabolism

This compound belongs to the larger class of N-acyl amino acids (NAAAs), which are naturally occurring signaling molecules in biological systems. mdpi.comresearchgate.net These molecules consist of a fatty acid linked to an amino acid through an amide bond. nih.gov The metabolism of endogenous NAAAs involves both biosynthetic and degradation pathways that are part of a complex lipid signaling network. mdpi.comresearchgate.net

Biosynthesis:

The formation of NAAAs can occur through several enzymatic routes. While the metabolism of hundreds of potential NAAAs is not fully understood, a few key pathways have been identified: mdpi.comresearchgate.net

Direct Condensation (ATP-Independent): One hypothesis involves the direct condensation of a fatty acid (or its Coenzyme A derivative) with an amino acid. mdpi.comresearchgate.net For example, cytochrome c has been shown to catalyze the synthesis of N-arachidonoyl glycine (B1666218) (NAraGly) from glycine and arachidonoyl-CoA. mdpi.com Other hydrolases, such as lipases or aminoacylases, can also be involved, relying on the transient activation of the carboxylic acid to facilitate the reaction. nih.gov

Acyl-Adenylating Enzymes (ATP-Dependent): This pathway involves enzymes that use the energy from ATP hydrolysis to form a high-energy acyl-adenylate intermediate, which then reacts with the amino acid to form the N-acyl amide bond. nih.gov

Degradation:

The primary enzyme responsible for the breakdown of many long-chain NAAAs is Fatty Acid Amide Hydrolase (FAAH) . mdpi.com This enzyme hydrolyzes the amide bond, releasing the constituent fatty acid and amino acid. mdpi.com FAAH is well-known for its role in degrading the endocannabinoid anandamide, and its ability to act on NAAAs highlights the close relationship between these signaling lipid families. researchgate.netnih.gov

The table below outlines the key enzymatic processes in the metabolism of N-acyl amino acids.

| Metabolic Process | Key Enzymes/Pathways | Mechanism | Reference |

| Biosynthesis | Cytochrome c, Lipases, Aminoacylases | ATP-independent direct condensation of a fatty acid (or Acyl-CoA) and an amino acid. | mdpi.comnih.gov |

| Acyl-adenylating enzymes | ATP-dependent formation of an acyl-adenylate intermediate followed by reaction with an amino acid. | nih.gov | |

| Degradation | Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis of the amide bond, breaking the NAAA into a fatty acid and an amino acid. | mdpi.com |

This metabolic context is important as it shows that biological systems possess the enzymatic machinery to potentially interact with and metabolize exogenous N-acyl amino acids, although the specific fate of a synthetic surfactant like this compound in these pathways is not documented.

Comparative Analysis and Structural Homologues of Taurate Surfactants

Comparative Performance with Conventional Anionic Surfactants (e.g., Sulfates)

N-acyl taurates, belonging to the amide-type anionic surfactant group, are often positioned as milder alternatives to traditional sulfate-based surfactants like Sodium Lauryl Sulfate (B86663) (SLS). researchgate.netechemi.com This comparison is critical in formulations for personal care, where efficacy must be balanced with gentleness.

Key performance differences are observed in viscosity, foaming, and cleansing effectiveness. Taurates generally exhibit high viscosity, which is advantageous in creating stable emulsions with nano-scale particles. researchgate.netscispace.com For instance, Sodium Methyl Oleoyl (B10858665) Taurate is noted for its ability to form complex worm-like micelles that enhance viscosity in sulfate-free systems, often requiring less electrolyte (like salt) to thicken compared to SLS. polymerchem.org This contributes to a formulation with a creamy and luxurious texture. polymerchem.org In contrast, sulfates like SLS typically form spherical micelles and require higher concentrations of salt to build viscosity. polymerchem.org

While sulfates are known for producing a high quantity of foam, some N-acyl taurates may produce less stable foam. cosmeticsandtoiletries.com However, the quality of the foam can differ significantly; taurates can produce a dense, creamy lather, whereas sulfates often produce a more abundant, airy foam. polymerchem.orgformulation.org.uk The cleansing power of taurates is considered effective, with the ability to easily penetrate contaminants, allowing for good cleaning with smaller usage amounts due to their low surface tension and low critical micelle concentration (CMC) values. researchgate.netscispace.com A significant drawback of sulfate surfactants is their potential to cause dryness and irritation, particularly for sensitive skin, and they can contribute to faster color loss in dyed hair. echemi.comgoaorganics.com Taurates are recognized as a gentler alternative. echemi.com

Interactive Data Table: Taurates vs. Sulfates

| Property | N-Acyl Taurates (e.g., Sodium Methyl Oleoyl Taurate) | Sulfate Surfactants (e.g., Sodium Lauryl Sulfate) |

|---|---|---|

| Mildness | Milder, suitable for sensitive skin. echemi.compolymerchem.org | Harsher, higher potential for irritation. polymerchem.orggoaorganics.com |

| Viscosity Building | Builds viscosity effectively, often with less electrolyte. polymerchem.org | Requires higher electrolyte levels to build viscosity. polymerchem.org |

| Foam Quality | Creamy, dense, stable foam. polymerchem.org | Abundant, airy foam. polymerchem.org Foam can be more stable. cosmeticsandtoiletries.com |

| Cleansing | Effective, removes dirt and oil without stripping natural moisture. echemi.com | Strong, effective cleansing. polymerchem.org |

| pH Stability | Stable over a wide pH range (approx. 2-10) due to amide bond. wikipedia.org | Optimal performance at neutral to slightly alkaline pH. polymerchem.org |

| Cost | Generally more expensive due to feedstock and processing costs. cosmeticsandtoiletries.com | Cost-effective. polymerchem.orgcosmeticsandtoiletries.com |

Structure-Function Relationship within the N-Acyl Taurate Family

The versatility of the N-acyl taurate family stems from the ability to modify two key parts of its structure: the acyl (fatty acid) chain and the N-substituent on the taurine (B1682933) headgroup. wikipedia.orgresearchgate.net These modifications directly influence the surfactant's physicochemical properties, such as its foaming ability, stability, and surface activity.

The length and saturation of the acyl chain (the 'R' group in the general structure) are primary determinants of performance.

Chain Length: Generally, as the alkyl carbon chain length increases, foamability may decrease while foam stability tends to increase. researchgate.net For example, Sodium Methyl Oleoyl Taurate, with its long C18 unsaturated chain, is an effective viscosity builder. polymerchem.org Shorter chains, like the C8 in Sodium capryloyl methyl taurate, will have different solubility and foaming characteristics.

Saturation: The presence of double bonds (unsaturation) in the fatty acid chain, as in an oleoyl group, can increase fluidity and affect micelle packing, influencing the final texture and viscosity of a formulation. polymerchem.org

The substituent on the nitrogen atom (the 'R¹' group) also plays a role. The most common taurates feature a methyl group on the nitrogen (e.g., Sodium Methyl Cocoyl Taurate). formulation.org.uk This N-methylation differentiates it from simple taurates (where R¹ is hydrogen) and contributes to its mildness and stability. polymerchem.orgwikipedia.org The combination of the amide bond and the sulfonate head group provides stability across a broad pH range. wikipedia.org

Interactive Data Table: Influence of Acyl Chain on Taurate Properties

| Acyl Group | Representative Compound | Carbon Chain | Key Structural Feature | Impact on Performance |

|---|---|---|---|---|

| Capryloyl | This compound | C8 | Short, saturated chain | Likely contributes to good initial foaming and wetting. |

| Lauroyl | Sodium Lauroyl Taurate | C12 | Medium-length, saturated chain | Balanced cleansing and foaming properties. |

| Cocoyl | Sodium Methyl Cocoyl Taurate | C8-C18 Mix | Mixture of fatty acids from coconut oil | Provides a rich lather and gentle cleansing; widely used. echemi.com |

| Oleoyl | Sodium Methyl Oleoyl Taurate | C18 | Long, unsaturated (monounsaturated) chain | Excellent viscosity builder, contributes to creamy texture. polymerchem.org |

Rational Design of Derivatives through Structural Modifications for Targeted Performance

The systematic understanding of structure-function relationships allows for the rational design of N-acyl taurate derivatives with specific, targeted performance attributes. By selecting specific fatty acids, chemists can create taurate surfactants optimized for different applications. researchgate.net

For example, if the goal is a high-foaming cleanser for oily skin, a derivative with a shorter to medium-length acyl chain, such as a lauroyl (C12) or cocoyl (C8-C18) group, might be selected for its excellent lathering properties. echemi.com Conversely, for a rich, conditioning, and viscosity-building shampoo or body wash, a derivative with a long, unsaturated chain like oleic acid (C18:1) would be a superior choice, as seen with Sodium Methyl Oleoyl Taurate. polymerchem.org

This design approach extends to improving production methods and enhancing functionality beyond cleansing. Research has focused on developing more cost-effective and environmentally friendly synthesis routes, moving away from the hazardous Schotten-Baumann chemistry to direct amidation processes. google.com Furthermore, novel applications have been discovered by modifying taurate structures, such as creating derivatives that can act as absorption enhancers for poorly absorbed pharmaceutical compounds. researchgate.net This demonstrates that targeted structural modifications can expand the utility of the taurate platform into diverse fields, including personal care products like bar soaps and shampoos, and potentially even biotechnology applications. ontosight.aigoogle.com

Emerging Research Areas and Sustainable Innovations

Advancements in Green Chemistry for Sodium Capryloyl Methyl Taurate Synthesis

The traditional synthesis of N-acyl taurates, such as the Schotten-Baumann reaction, often involves hazardous materials and generates significant waste, including sodium chloride. google.com This has spurred research into greener synthetic routes that are more environmentally friendly and efficient.

Recent progress in the synthesis of N-acyl amino acid surfactants has focused on several green chemistry approaches that could be applied to the production of this compound. researchgate.net These methods aim to reduce the environmental impact by using less hazardous reagents, milder reaction conditions, and generating fewer byproducts.

One promising approach is the direct condensation of fatty acids with taurate derivatives, which avoids the use of harsh acid chlorides. google.com Another innovative method involves a two-step process where taurine (B1682933) and a fatty acyl chloride react under alkaline conditions to form an N-acyltaurine sodium salt, which is then methylated. patsnap.comgoogle.com This method is advantageous as the raw materials are readily available and the reaction conditions are moderate, making it suitable for industrial production. patsnap.comgoogle.com

Enzymatic synthesis presents a particularly green alternative, offering mild reaction conditions and being free from pollution, though yields can be lower. researchgate.net Chemo-enzymatic methods, which combine the benefits of both chemical and enzymatic processes, are also being explored. researchgate.net While still in development, fermentation methods hold promise for low-cost and environmentally friendly production in the future. researchgate.net

Table 1: Comparison of Synthesis Methods for N-Acyl Taurates

| Synthesis Method | Advantages | Disadvantages |

|---|---|---|

| Schotten-Baumann Reaction | Well-established method. | Involves hazardous materials and produces significant salt waste. google.com |

| Direct Condensation | Avoids harsh acid chlorides. google.com | May require specific catalysts or conditions. |

| Two-Step Methylation | Uses readily available materials and has moderate conditions. patsnap.comgoogle.com | A multi-step process. |

| Enzymatic Synthesis | Mild reaction conditions, green, and pollution-free. researchgate.net | Currently results in relatively low yields. researchgate.net |

| Fermentation | Potentially low production costs and environmentally friendly. researchgate.net | The technology is not yet mature. researchgate.net |

Sustainable Sourcing and Bio-Based Feedstocks for Precursor Chemicals

The sustainability of this compound is intrinsically linked to the sourcing of its precursor chemicals: caprylic acid and N-methyltaurine. There is a growing trend towards using bio-based feedstocks derived from renewable resources to produce these precursors.

Caprylic acid, a fatty acid, can be sourced from traditional plant oils like coconut and palm oil. lubesngreases.com However, there is increasing interest in more sustainable alternatives. One innovative approach is the use of food waste as a feedstock to produce fatty acids through fermentation. lubesngreases.com This not only provides a renewable source but also contributes to a circular economy by upcycling waste materials. lubesngreases.com For instance, a Dutch startup has developed a process to manufacture caprylic acid from food waste, which significantly lowers the carbon footprint compared to production from fossil fuels or even conventional vegetable oils. lubesngreases.com

The other key precursor, N-methyltaurine, is typically synthesized from other chemicals. While specific research into its bio-based production is less documented, the broader movement towards bio-based chemicals suggests that future research may focus on developing fermentation or enzymatic routes to produce taurine and its derivatives from renewable feedstocks. chemarkconsulting.net The use of biomass, including agricultural by-products and waste streams, is a key area of development for producing a wide range of bio-based chemicals. chemwinfo.comnih.gov

Table 2: Feedstock Sources for Caprylic Acid

| Feedstock | Type | Sustainability Aspect |

|---|---|---|

| Fossil Fuels | Non-renewable | Higher carbon footprint. lubesngreases.com |

| Coconut/Palm Oil | Renewable (Traditional) | Competes with food sources, land use concerns. lubesngreases.com |

| Food Waste | Renewable (Next-Generation) | Circular economy, lower carbon footprint, non-GMO. lubesngreases.com |

| Wood Processing Residues | Renewable (Next-Generation) | Use of waste streams, does not compete with food. ineos.com |

Novel Formulation Strategies and Delivery System Development

The unique properties of taurate surfactants, including their mildness and stability over a wide pH range, make them suitable for various advanced formulation strategies. formulation.org.ukwikipedia.orginnospec.com Research in this area focuses on enhancing the performance and application of surfactants like this compound.

Novel formulation strategies often involve combining different types of surfactants to achieve synergistic effects, such as improved foam texture and stability. formulation.org.uk For instance, combining taurates with other mild, sulfate-free surfactants can create a range of foam qualities, from dense and creamy to loose with larger bubbles. formulation.org.uk The development of concentrated surfactant systems is another area of interest, which can reduce packaging and transportation costs. innospec.com

In the realm of delivery systems, surfactants are crucial for encapsulating and delivering active ingredients. Emerging research includes the development of "caged surfactants" that can release their contents under specific conditions, such as a change in pH. researchgate.netnih.gov This technology could be adapted for taurates to create advanced delivery systems for cosmetic or pharmaceutical actives. Self-assembling surfactant-like peptides are also being investigated as potential delivery systems for hydrophobic substances, forming nanofibers that can encapsulate and stabilize them. nih.gov While this research is not specific to this compound, the principles could be applied to develop novel delivery systems based on its surfactant properties.

Integration of Taurates in Advanced Materials Science

While the primary application of taurates is in personal care and cleaning products, their properties as surfactants open up possibilities for their integration into advanced materials science. wikipedia.orgvantage-leuna.de Surfactants play a role in the synthesis and stabilization of nanoparticles and in the creation of structured materials.

The ability of surfactants to form micelles and other aggregates in solution can be harnessed to create templates for the synthesis of porous materials with controlled structures. These materials can have applications in catalysis, separation, and as scaffolds for tissue engineering. The use of bio-based surfactants is gaining traction in these fields due to their lower environmental impact. researchgate.net

Furthermore, the integration of surfactants into polymer matrices can modify the properties of the resulting material, for example, by acting as a plasticizer or by improving the dispersion of fillers. While specific research on the use of this compound in materials science is limited, the broader field of surfactant science suggests potential future applications. For example, the development of bio-based polymers from renewable feedstocks is a rapidly growing area, and surfactants can play a key role in the polymerization process and in the formulation of the final products. totalenergies.com

Q & A

Q. What are the established synthetic protocols for sodium capryloyl methyl taurate, and how do reaction conditions impact yield and purity?

this compound is synthesized by reacting capryloyl chloride with N-methyltaurine under controlled alkaline conditions (e.g., aqueous NaOH). Key patents outline critical steps:

- Acylation : Maintain a molar ratio of 1:1.2 (N-methyltaurine to capryloyl chloride) at 40–60°C for 3–5 hours to minimize side reactions .

- Purification : Post-reaction, precipitate the product using ethanol or acetone, followed by recrystallization to achieve ≥85% purity. Salt-free variants require ion-exchange chromatography .

- Yield optimization : Excess acyl chloride improves conversion, but pH must remain ≥9 to avoid hydrolysis.

Q. What analytical methods are recommended for quantifying active content and impurities in this compound?

Standardized methods include:

- Titration : Acid-base titration to measure free fatty acid content.

- HPLC : Reverse-phase chromatography with UV detection (λ = 210 nm) to separate and quantify residual N-methyltaurine and acyl chloride derivatives .

- Actives quantification : Gravimetric analysis after solvent extraction (e.g., ethyl acetate) to isolate the surfactant from unreacted precursors .

Q. How does the acyl chain length (e.g., capryloyl vs. stearoyl) influence the surfactant’s critical micelle concentration (CMC) and solubility?

Shorter acyl chains (C8, capryloyl) reduce hydrophobicity, leading to higher CMC and water solubility compared to longer chains (C18, stearoyl). For example:

- CMC values : Sodium methyl cocoyl taurate (C12) has a CMC of ~0.1 mM, while capryloyl (C8) derivatives may exceed 0.5 mM .

- Solubility : Capryloyl variants remain soluble at lower temperatures (e.g., 4°C), whereas stearoyl derivatives require heating (>50°C) .

Advanced Research Questions

Q. What experimental designs are effective for evaluating this compound’s mechanism in enhancing intestinal drug absorption?

- In vitro models : Use Caco-2 cell monolayers to measure transepithelial electrical resistance (TEER) and permeability coefficients (e.g., for curcumin). Include lactate dehydrogenase (LDH) assays to assess membrane integrity at varying surfactant concentrations (0.1–1.0% w/v) .

- Mechanistic studies : Compare absorption enhancement across acyl chain lengths (C8–C18). Capryloyl derivatives show lower cytotoxicity (LDH release: <5% vs. 15% for stearoyl at 1% w/v) but reduced efficacy in solubilizing lipophilic drugs .

Q. How do crystallization phenomena in this compound solutions affect CO2 absorption applications?

- Crystallization thresholds : In potassium taurate systems, crystallization occurs at critical CO2 loading values (α_crit) inversely proportional to initial salt concentration. For capryloyl derivatives, α_crit ≈ 0.6 mol CO2/mol taurate at 298 K .